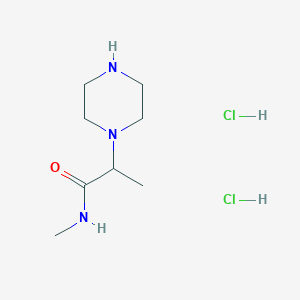

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of piperazine derivative research, which has been a cornerstone of pharmaceutical chemistry for several decades. Piperazine derivatives have been extensively investigated in clinical trials, demonstrating well-tolerated pharmacokinetic profiles and reaching adequate plasma concentrations, establishing the foundation for continued research in this chemical class. The synthesis and characterization of piperazine-based compounds gained momentum as researchers recognized their potential therapeutic applications across multiple biological targets.

The historical trajectory of piperazine chemistry can be traced to early investigations into nitrogen-containing heterocycles, where researchers identified the unique structural properties that make these compounds valuable synthetic intermediates. The development of specific piperazine derivatives like this compound represents a natural progression in this field, as scientists sought to explore the effects of various substitution patterns on the piperazine core structure. The incorporation of the propanamide functionality and the N-methyl substituent reflects deliberate structural modifications designed to optimize specific chemical and biological properties.

The synthesis methodology for producing this compound builds upon established synthetic routes for piperazine derivatives. Historical approaches to piperazine synthesis have included cyclization reactions and methylation procedures, with the preparation of N-methylpiperazine serving as a crucial intermediate in various synthetic pathways. The evolution of these synthetic methods has enabled the production of increasingly complex piperazine derivatives, including compounds with specific substitution patterns that enhance their research utility.

Research into piperazine derivatives has been driven by their diverse biological activities and their prevalence in various potent marketed drugs. The historical development of compounds like this compound reflects the ongoing effort to expand the chemical space of available piperazine derivatives for research purposes. This compound represents a continuation of the systematic exploration of piperazine chemistry that has characterized medicinal chemistry research for decades.

Nomenclature and Classification in Chemical Taxonomy

This compound is systematically classified according to established chemical nomenclature principles, with its International Union of Pure and Applied Chemistry name reflecting the precise structural features of the molecule. The compound carries the Chemical Abstracts Service registry number 1290999-03-9, providing a unique identifier within chemical databases. The molecular formula C8H19Cl2N3O describes the elemental composition, indicating the presence of eight carbon atoms, nineteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom.

The systematic nomenclature follows established conventions for naming complex organic molecules containing multiple functional groups. The base structure incorporates a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The propanamide designation indicates the presence of a three-carbon amide chain, while the N-methyl prefix specifies the methylation of the amide nitrogen. The dihydrochloride designation indicates that the compound exists as a salt with two hydrochloride equivalents, enhancing its stability and solubility characteristics.

From a chemical classification perspective, this compound belongs to several overlapping categories within organic chemistry taxonomy. It is classified as a piperazine derivative due to the presence of the characteristic six-membered ring containing two nitrogen atoms. Additionally, it falls under the category of amide compounds because of the propanamide functional group. The compound can also be classified as a tertiary amine derivative, given the substitution pattern on the piperazine nitrogen atoms.

The International Chemical Identifier representations provide standardized methods for describing the molecular structure. The Simplified Molecular Input Line Entry System notation for this compound is CC(N1CCNCC1)C(NC)=O.Cl.Cl, which encodes the connectivity and stereochemistry of the molecule in a linear format. The International Chemical Identifier key JEBYTERECIYTEZ-UHFFFAOYSA-N serves as a unique identifier derived from the full International Chemical Identifier string, enabling precise identification across chemical databases.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1290999-03-9 |

| Molecular Formula | C8H19Cl2N3O |

| Molecular Weight | 244.16 g/mol |

| International Union of Pure and Applied Chemistry Name | N-methyl-2-(1-piperazinyl)propanamide dihydrochloride |

| International Chemical Identifier Key | JEBYTERECIYTEZ-UHFFFAOYSA-N |

Significance in Piperazine-Based Research

The significance of this compound in piperazine-based research stems from its unique structural features and its potential as a research tool for understanding structure-activity relationships. Piperazine derivatives have demonstrated extensive pharmacological activities, including neurotropic effects, cardiovascular actions, and anti-emetic properties, making them valuable subjects for medicinal chemistry investigations. This particular compound contributes to the broader understanding of how specific substitution patterns on the piperazine core influence chemical and biological properties.

Research into piperazine derivatives has revealed their importance as synthetic intermediates and their prevalence in various therapeutic applications. The incorporation of piperazine moieties in drug design has been motivated by their ability to modulate molecular physicochemical properties, including water solubility, alkaline nature, and capacity for hydrogen bonding. This compound exemplifies these characteristics, with its structural features designed to optimize specific research applications.

The compound's significance extends to its utility in synthetic chemistry research, where it serves as a model system for exploring reaction mechanisms and synthetic methodologies. The synthesis of piperazine derivatives often involves complex multi-step procedures, and compounds like this compound provide valuable insights into optimizing synthetic conditions and improving yields. Research has shown that factors such as choice of base, solvent, temperature, and reaction conditions significantly influence the synthesis outcomes of piperazine derivatives.

The dihydrochloride salt form of this compound is particularly significant for research applications, as it enhances stability and solubility compared to the free base form. This characteristic makes the compound more suitable for various analytical techniques and biological assays, where consistent chemical properties are essential. The salt formation also facilitates purification and characterization procedures, contributing to the compound's utility as a research tool.

Propriétés

IUPAC Name |

N-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-7(8(12)9-2)11-5-3-10-4-6-11;;/h7,10H,3-6H2,1-2H3,(H,9,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBYTERECIYTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Chemistry: Building Block for Synthesis

- Description : The compound serves as a crucial building block in the synthesis of more complex chemical entities. Its structure allows for various chemical modifications, making it versatile in synthetic organic chemistry.

- Reactions : Common reactions include oxidation, reduction, and substitution, which facilitate the formation of derivatives with tailored properties.

2. Biological Activity

- Antimicrobial Properties : Studies indicate that N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| S. aureus | Inhibitory |

- Antitumor Potential : The compound has been investigated for its antitumor properties. Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Applications

1. Therapeutic Potential

- Infection Treatment : Due to its antimicrobial properties, the compound is being explored for potential use in treating infections caused by resistant bacteria.

- Cancer Therapy : Preliminary studies suggest that this compound may influence pathways involved in tumor growth and metastasis.

Industrial Applications

1. Pharmaceutical Development

- The compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs targeting various diseases, including infections and cancers.

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for antibiotics and anticancer agents |

| Chemical Manufacturing | Used in producing other piperazine derivatives |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential as a new therapeutic agent against resistant infections.

Case Study 2: Antitumor Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. It showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells, highlighting its potential as a lead compound for further development.

Mécanisme D'action

The mechanism by which N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substitution Position: The N-methyl vs. 2-methyl substitution in propanamide derivatives significantly alters steric and electronic properties.

Salt Form: Dihydrochloride salts generally improve aqueous solubility compared to monohydrochlorides or free bases, critical for in vivo applications. For example, 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is preferred in synthetic protocols requiring high solubility .

Heterocyclic Moieties : Replacing piperazine with pyridine (as in N-methyl-2-(pyridin-4-yl)ethan-1-amine dihydrochloride) shifts pharmacological activity from CNS/receptor modulation (piperazine) to antihistamine pathways (pyridine) .

Functional Analogues in Pharmaceuticals

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : Contains a piperazine ring linked to a chlorophenyl-benzyl group and an ethoxyacetic acid chain .

- Comparison : While sharing the dihydrochloride salt and piperazine moiety, levocetirizine’s extended aromatic system and carboxylic acid group enable H1-receptor antagonism, unlike the simpler propanamide derivatives .

Impurity C Dihydrochloride (CAS: N/A)

- Structure : Features a 4-chlorophenyl-piperazine group attached to a triazolopyridine scaffold .

- Comparison : The triazolopyridine core confers rigidity and hydrogen-bonding capacity, making it structurally distinct from flexible propanamide-based compounds. Such differences influence metabolic stability and target selectivity .

Activité Biologique

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a piperazine ring, which is known for its diverse pharmacological properties. The specific structure allows for interactions with various biological targets, making it a subject of interest in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Piperazine derivatives, including this compound, have shown inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties against oxidative stress. For instance, related piperazine compounds have demonstrated the ability to reduce damage in neuronal cell lines exposed to harmful agents like hydrogen peroxide .

- Antimicrobial Activity : Some piperazine derivatives have displayed antimicrobial properties, suggesting that this compound might also possess similar capabilities against bacterial strains .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

- AChE Inhibition Assays : The compound has been tested for its ability to inhibit AChE, with results indicating significant inhibition at micromolar concentrations. This positions it as a candidate for further development as a treatment for cognitive disorders .

- Neuroprotective Assays : In studies involving PC12 cells, the compound exhibited a protective effect against oxidative damage, suggesting its potential role in neuroprotection and possibly in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's efficacy:

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride?

- Methodology : Synthesis typically involves condensation reactions between piperazine derivatives and activated carbonyl intermediates. For example, analogous compounds (e.g., piperazine-based amides) are synthesized via nucleophilic substitution or amidation, followed by dihydrochloride salt formation using HCl-methanol solutions . Key steps include:

- Purification via column chromatography or recrystallization.

- Structural confirmation using NMR (¹H/¹³C) and mass spectrometry.

- Critical Considerations : Optimize reaction stoichiometry to avoid byproducts (e.g., unreacted piperazine) and ensure high salt purity.

Q. How is the purity of this compound validated in academic settings?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities.

- Elemental Analysis : Confirm chloride content matches theoretical values (e.g., ~22% for dihydrochloride salts) .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures (e.g., melting point >200°C, as seen in analogous dihydrochlorides) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats. Avoid latex due to potential permeability issues .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid incompatible reagents (e.g., strong oxidizers) .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to compare affinity across receptor subtypes (e.g., GPCRs like MC4R) .

- Molecular Dynamics Simulations : Model interactions with receptor active sites to explain selectivity discrepancies .

- Data Normalization : Control for batch-to-batch variability in compound purity using parallel LC-MS analysis .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?

- Methodology :

- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., piperazine N-methylation) .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., besylate) for in vivo dosing .

- Plasma Protein Binding : Assess via ultrafiltration to correlate free drug levels with efficacy .

Q. How should researchers design dose-response studies to evaluate off-target effects?

- Methodology :

- High-Throughput Screening (HTS) : Test against a panel of 50+ targets (e.g., kinases, ion channels) at 1–100 μM concentrations .

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines .

- In Silico Toxicity Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.